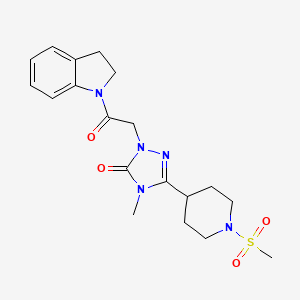

1-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Descripción

Propiedades

IUPAC Name |

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4S/c1-21-18(15-7-10-22(11-8-15)29(2,27)28)20-24(19(21)26)13-17(25)23-12-9-14-5-3-4-6-16(14)23/h3-6,15H,7-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDFLHKTEWPVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)N2CCC3=CC=CC=C32)C4CCN(CC4)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indolin moiety, a triazole ring, and a piperidine group. Its molecular formula is , and it has a molecular weight of approximately 388.49 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of indoline derivatives with triazole precursors. Various synthetic pathways have been explored to optimize yield and purity. Notably, the process may include steps such as:

- Formation of the indoline scaffold.

- Synthesis of the triazole ring through cyclization reactions.

- Functionalization to introduce the piperidine and methylsulfonyl groups.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For example:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 8 |

| S. aureus | 16 |

| P. aeruginosa | 32 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antitumor Activity

In addition to its antimicrobial effects, the compound has been evaluated for antitumor activity against various cancer cell lines. Studies have reported IC50 values indicating potent cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| A-431 (skin cancer) | 5.2 |

| A549 (lung cancer) | 3.8 |

| MDA-MB-468 (breast cancer) | 4.5 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, which warrants further investigation into its potential as an anticancer drug.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis or tumor proliferation.

- Interaction with DNA : The compound could intercalate into DNA or inhibit topoisomerases, disrupting replication in cancer cells.

Further studies are needed to elucidate these mechanisms in detail.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Resistance : A study demonstrated that this compound restored sensitivity in antibiotic-resistant strains of E. coli when used in combination therapies.

- Clinical Trials for Cancer Treatment : Early-phase clinical trials are underway to assess its efficacy in patients with advanced solid tumors, showing promising preliminary results.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores or functional groups. Below is a detailed comparison:

Table 1: Structural Comparison of 1,2,4-Triazol-5(4H)-one Derivatives

Key Structural and Functional Insights

Core Heterocycle: The 1,2,4-triazol-5(4H)-one core in the target compound is distinct from the isoxazolone () or thienopyrimidine () cores. Triazolones are known for hydrogen-bonding capabilities, which may enhance target engagement compared to isoxazolones’ electrophilic reactivity .

Sulfonamide and Piperidine Motifs :

- The 1-(methylsulfonyl)piperidin-4-yl group in the target compound is structurally analogous to sulfonamide-containing kinase inhibitors (e.g., ’s Compound 1). Sulfonyl groups improve solubility and mimic phosphate moieties in ATP-binding pockets .

- In contrast, ’s compound uses a piperazine linker, which may reduce steric hindrance but lacks the sulfonyl group’s polarity.

Indole vs. This differs from ’s indazole or ’s dichlorophenyl groups, which prioritize halogen bonding or steric bulk .

Metabolic Stability :

- Methylsulfonyl groups (as in the target compound and ) are less prone to oxidative metabolism compared to hydroxylated piperidines (), suggesting improved pharmacokinetics .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely employs SN2 alkylation for the indolin-1-yl-oxoethyl side chain and sulfonylation for the piperidine moiety, paralleling methods in ’s patent .

- Computational Modeling : Programs like SHELXL () and ORTEP-3 () could refine its crystal structure, critical for structure-activity relationship (SAR) studies.

- Therapeutic Potential: While direct data is lacking, structural parallels to kinase and antifungal agents () suggest possible applications in oncology or infectious diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one?

- Methodology : The compound’s heterocyclic core (1,2,4-triazolone) can be synthesized via cyclization reactions under reflux conditions. For example, analogous triazole derivatives were prepared by refluxing intermediates (e.g., 2-aminothiazol-4(5H)-one) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Key steps include:

- Step 1 : Condensation of indoline-derived precursors with carbonyl-containing intermediates.

- Step 2 : Sulfonylation of the piperidine moiety using methylsulfonyl chloride under basic conditions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization for high-purity isolation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodology :

- 1H/13C NMR : Focus on deshielded protons adjacent to electronegative groups (e.g., triazolone carbonyl, sulfonyl). For example, the methylsulfonyl group’s singlet appears at ~3.2 ppm in 1H NMR .

- FTIR : Confirm the presence of carbonyl (C=O, ~1700–1750 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .

- HRMS : Validate molecular ion peaks ([M+H]⁺) with ≤2 ppm mass accuracy to distinguish from isobaric impurities .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?

- Methodology :

- Crystallization : Use slow vapor diffusion (e.g., dichloromethane/methanol) to obtain diffraction-quality crystals.

- Refinement : Employ SHELXL for structure solution, with emphasis on anisotropic displacement parameters for non-hydrogen atoms. For piperidine rings, use restraints (e.g., DFIX) to maintain geometry during refinement .

- Validation : Check for voids (PLATON) and hydrogen-bonding networks (e.g., N–H···O interactions between triazolone and sulfonyl groups) .

Q. What strategies address discrepancies in biological activity data for analogs of this compound?

- Methodology :

- Data Normalization : Account for batch-to-batch purity variations (HPLC ≥98%) and solvent effects (e.g., DMSO vs. aqueous buffers).

- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to compare binding poses of active/inactive analogs. For example, methylsulfonyl-piperidine orientation may influence target affinity .

- Statistical Analysis : Apply ANOVA to assess significance of activity differences across analogs, with post-hoc Tukey tests to control for false positives .

Q. How can computational chemistry predict the compound’s metabolic stability or toxicity profile?

- Methodology :

- Metabolism Prediction : Use SwissADME to identify cytochrome P450 (CYP) substrates. The methylsulfonyl group may reduce metabolic oxidation compared to non-sulfonylated analogs .

- Toxicity Screening : Run ProTox-II for hepatotoxicity alerts. Piperidine sulfonamides often show higher hepatic clearance; adjust substituents (e.g., methyl vs. ethyl) to mitigate risks .

Experimental Design & Optimization

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Activation energy (Ea) can be derived from Arrhenius plots for shelf-life extrapolation .

Q. What crystallization conditions optimize yield and purity for SC-XRD studies?

- Methodology :

- Solvent Screening : Test binary mixtures (e.g., ethanol/water, acetone/hexane) using microbatch-under-oil techniques. Piperidine sulfonates often crystallize best from polar aprotic solvents (e.g., DMSO) .

- Additive Screening : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize zwitterionic forms, improving crystal packing .

Data Interpretation Challenges

Q. How to resolve conflicting NMR assignments for overlapping proton signals in the piperidine and triazolone regions?

- Methodology :

- 2D NMR : Use HSQC to correlate ambiguous 1H signals with 13C chemical shifts. For example, the methylsulfonyl group’s adjacent CH₂ protons show cross-peaks with carbons at ~45–50 ppm .

- Variable Temperature NMR : Cool samples to –40°C to reduce conformational exchange broadening in the piperidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.